Methyl 1-phenylcyclohexane-1-carboxylate

Description

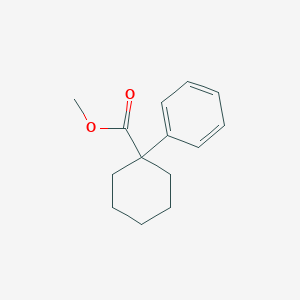

Methyl 1-phenylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a phenyl group at the 1-position of the cyclohexane ring and a methyl ester moiety at the carboxylate position. Its molecular formula is C₁₄H₁₆O₂ (based on derivatives in ), with a molecular weight of 216.27 g/mol. This compound has garnered attention in pharmacological research due to its structural similarity to sigma receptor ligands. Notably, its derivative PRE-084 (2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate) is a selective Sigma-1 receptor (Sig-1R) agonist with an IC₅₀ of 44 nM and negligible affinity for phencyclidine (PCP) receptors, making it a valuable tool in neuropharmacology .

Properties

CAS No. |

17380-78-8 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

methyl 1-phenylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H18O2/c1-16-13(15)14(10-6-3-7-11-14)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |

InChI Key |

SGCPKFJYODXFOZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1(CCCCC1)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1(CCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between methyl 1-phenylcyclohexane-1-carboxylate and related compounds:

Key Observations:

- PRE-084 exhibits enhanced Sig-1R selectivity due to the morpholinoethyl group, which increases steric bulk and hydrogen-bonding capacity compared to the methyl ester in the parent compound .

- Methyl 1-cyclohexene-1-carboxylate features an unsaturated cyclohexene ring, reducing ring strain but altering electronic properties, which may limit biological compatibility .

Pharmacological Profiles

- PRE-084: Induces autophagic flux (1.5-fold at 1 µM) in HeLa cells and demonstrates nootropic/antidepressant effects in animal models .

- This compound: Serves as a synthetic precursor but lacks clinical applicability due to unoptimized receptor binding .

Physicochemical Properties

- Solubility : Methyl 1-cyclohexene-1-carboxylate is insoluble in water, a trait shared with other hydrophobic cyclohexane derivatives .

- Thermal Stability : Methyl 1-cyclohexene-1-carboxylate melts at 190–192°C, whereas saturated analogs (e.g., methyl 1-methylcyclohexanecarboxylate) may exhibit lower melting points due to reduced ring strain .

Q & A

Q. How can researchers reconcile discrepancies in reported synthetic yields?

- Variables : Trace moisture (inhibits acid catalysts) or solvent purity (e.g., anhydrous MeOH) significantly impacts yields. Detailed logs of reaction conditions (e.g., stirring rate, inert atmosphere) enhance reproducibility .

- Collaborative Validation : Cross-lab replication using shared reagents (e.g., Sigma-Aldryl batches) reduces batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.